![molecular formula C21H19N3O B2964312 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide CAS No. 1787914-26-4](/img/structure/B2964312.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

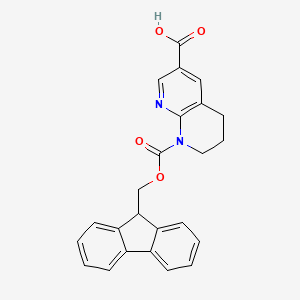

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine group, which is a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring . This compound also contains a naphthyl group (derived from naphthalene) and an amide group.

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a pyrrolo[2,3-b]pyridine derivative with a naphthyl derivative through an amide bond. This could potentially be achieved through a variety of methods, including peptide coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings. The pyrrolo[2,3-b]pyridine group and the naphthyl group are both aromatic and planar, which could lead to interesting electronic and photophysical properties .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds with a pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, have shown various biological activities, including antimicrobial activity . This suggests that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” may also have potential antimicrobial applications.

Anti-inflammatory Activity

Pyrrolopyrazine derivatives have also demonstrated anti-inflammatory activity . Therefore, “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” could potentially be used in the treatment of inflammatory conditions.

Antiviral Activity

The pyrrolopyrazine scaffold has shown antiviral activity . This suggests that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” may have potential antiviral applications.

Antifungal Activity

Pyrrolopyrazine derivatives have exhibited antifungal activity . This implies that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” could potentially be used in the treatment of fungal infections.

Antioxidant Activity

The pyrrolopyrazine scaffold has demonstrated antioxidant activity . This suggests that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” may have potential antioxidant applications.

Antitumor Activity

Pyrrolopyrazine derivatives have shown antitumor activity . Therefore, “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” could potentially be used in the treatment of tumors.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have exhibited kinase inhibitory activity . This implies that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” could potentially be used as a kinase inhibitor.

Fibroblast Growth Factor Receptor Inhibition

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” could potentially be used in cancer therapy by inhibiting FGFRs .

Wirkmechanismus

Target of Action

The compound N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide has been found to target the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

This compound acts as an inhibitor of FGFRs . It binds to these receptors, preventing their activation and subsequent downstream signaling . This inhibition disrupts the normal functioning of the FGFR signaling pathway, which can lead to a reduction in cell proliferation and migration, and an increase in apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the FGFR signaling pathway . When FGFRs are inhibited, downstream signaling pathways such as RAS–MEK–ERK, PLCg, and PI3K–Akt are also affected . These pathways play crucial roles in cell proliferation, migration, and survival .

Result of Action

The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells where FGFR signaling is often upregulated . In vitro studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis .

Eigenschaften

IUPAC Name |

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c25-21(19-10-3-7-16-6-1-2-9-18(16)19)23-13-5-14-24-15-11-17-8-4-12-22-20(17)24/h1-4,6-12,15H,5,13-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEDCIBEVMSJEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN3C=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2964231.png)

![N-(4-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2964232.png)

![6-(4-methoxyphenyl)-3-(pyrrolidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2964235.png)

![1-(tert-butyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2964237.png)

![4-[(4-Iodobenzyl)oxy]benzaldehyde](/img/structure/B2964238.png)

![1,3-dimethyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964239.png)

![2-(4-Chlorophenyl)-7-methoxy-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2964240.png)

![[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2964244.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2964251.png)